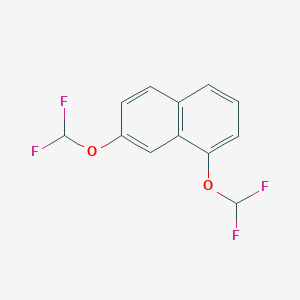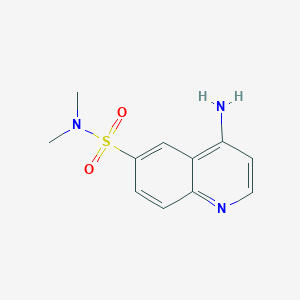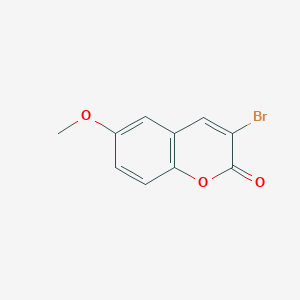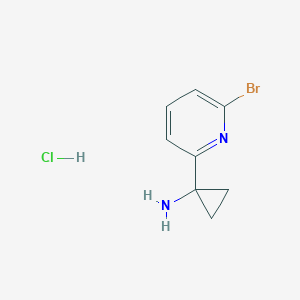
1,7-Bis(difluoromethoxy)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Bis(difluoromethoxy)naphthalene is an organic compound with the molecular formula C12H8F4O2 It is a derivative of naphthalene, where two hydrogen atoms are replaced by difluoromethoxy groups at the 1 and 7 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(difluoromethoxy)naphthalene typically involves the reaction of naphthalene with difluoromethoxy reagents under specific conditions. One common method is the nucleophilic substitution reaction, where naphthalene is treated with difluoromethyl ether in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1,7-Bis(difluoromethoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced naphthalene derivatives.
科学的研究の応用
1,7-Bis(difluoromethoxy)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,7-Bis(difluoromethoxy)naphthalene involves its interaction with molecular targets and pathways. The difluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. This can lead to specific effects on enzymatic activity, receptor binding, and other biochemical processes.
類似化合物との比較
Similar Compounds
- 1,4-Bis(difluoromethoxy)naphthalene
- 1,5-Bis(difluoromethoxy)naphthalene
- 2,6-Bis(difluoromethoxy)naphthalene
Comparison
1,7-Bis(difluoromethoxy)naphthalene is unique due to the specific positioning of the difluoromethoxy groups, which can significantly affect its chemical and physical properties compared to other similar compounds
特性
分子式 |
C12H8F4O2 |
|---|---|
分子量 |
260.18 g/mol |
IUPAC名 |
1,7-bis(difluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H8F4O2/c13-11(14)17-8-5-4-7-2-1-3-10(9(7)6-8)18-12(15)16/h1-6,11-12H |
InChIキー |
AFSFRTMHQCSKEK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=C2)OC(F)F)C(=C1)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15066098.png)




![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B15066123.png)


![N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide](/img/structure/B15066151.png)



